molecular formula C15H13BrClNO2S B2619335 (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide CAS No. 339018-29-0

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2619335
CAS No.: 339018-29-0
M. Wt: 386.69
InChI Key: XBVWIGNHIBMICB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide is an organic compound that features both bromine and chlorine substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide typically involves the following steps:

    Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.

    Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions. For example, bromination and chlorination of the respective phenyl rings using bromine and chlorine reagents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the ethene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and chlorine substituents can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide
  • (E)-2-(4-chlorophenyl)-N-[(4-bromophenyl)methyl]ethene-1-sulfonamide
  • (E)-2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide

Uniqueness

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This combination can result in distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2S/c16-14-5-1-12(2-6-14)9-10-21(19,20)18-11-13-3-7-15(17)8-4-13/h1-10,18H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWIGNHIBMICB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C=CC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.